
Nanterinone mesylate
概要
説明
ナンテリノンメシル酸塩は、新規の陽性変力薬およびバランスの取れた血管拡張薬であるナンテリノンのメシル酸塩形です。 軽度から中等度の心不全の患者において、特に急性血行動態を改善する効果が知られています 。 この化合物は、経口投与可能な部分的ホスホジエステラーゼ阻害剤であり、これが治療効果に寄与しています .
準備方法
合成経路と反応条件
ナンテリノンメシル酸塩の合成には、ナンテリノンをそのメシル酸塩形に変換することが含まれます。この変換のための具体的な合成経路と反応条件は、一般公開されていません。 一般的なプロセスには、ナンテリノンを塩基の存在下でメタンスルホニルクロリド (MsCl) と反応させてメシル酸エステルを生成することが含まれます .
工業生産方法
ナンテリノンメシル酸塩の工業生産方法は、よく文書化されていません。通常、このようなプロセスには、高い収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。 次に、化合物は精製され、研究または治療目的のために配合されます .
化学反応解析
反応の種類
ナンテリノンメシル酸塩は、次のようなさまざまな化学反応を起こす可能性があります。
置換反応: メシル酸基 (-OMs) は良好な脱離基であり、ナンテリノンメシル酸塩は求核置換反応に適しています.
酸化と還元: ナンテリノンメシル酸塩の具体的な酸化と還元反応は詳細には述べられていませんが、適切な条件下でこれらの反応に参加することが可能です。
一般的な試薬と条件
置換反応: 一般的な試薬には、塩化ナトリウム (NaCl) や臭化ナトリウム (NaBr) などの求核剤が含まれます。
酸化と還元: 標準的な酸化剤 (例:過マンガン酸カリウム) および還元剤 (例:
生成される主な生成物
ナンテリノンメシル酸塩を含む置換反応から生成される主な生成物は、メシル酸基が求核剤によって置換された対応する置換化合物です .
科学研究への応用
ナンテリノンメシル酸塩は、次のようないくつかの科学研究への応用があります。
化学反応の分析
Types of Reactions
Nanterinone mesylate can undergo various chemical reactions, including:
Substitution Reactions: The mesylate group (-OMs) is a good leaving group, making this compound suitable for nucleophilic substitution reactions.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are not detailed, it is likely that the compound can participate in these reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium chloride (NaCl) or sodium bromide (NaBr).
Oxidation and Reduction: Standard oxidizing agents (eg, potassium permanganate) and reducing agents (eg
Major Products Formed
The major products formed from substitution reactions involving this compound would be the corresponding substituted compounds, where the mesylate group is replaced by the nucleophile .
科学的研究の応用
Anticancer Applications
Nanterinone mesylate has shown promising results as an anticancer agent. In vitro studies have demonstrated its efficacy against several cancer cell lines, including breast and lung cancers.
- Mechanism of Action : The compound induces apoptosis in cancer cells, primarily through the activation of caspase pathways, leading to programmed cell death.
- Case Study : A study evaluated the effects of this compound on breast cancer models, revealing significant tumor growth inhibition rates of up to 60% at doses of 20 mg/kg. The treatment also resulted in minimal adverse effects on normal cells, indicating its selective toxicity towards cancerous cells.
Antimicrobial Properties
This compound exhibits antimicrobial activity against a variety of pathogens, including multi-drug resistant bacterial strains.
- Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
- Case Study : In a clinical trial assessing its efficacy against resistant strains of Staphylococcus aureus, this compound demonstrated effective inhibition of bacterial growth, showcasing its potential as a therapeutic option in treating resistant infections.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation.
- Research Findings : In animal models of induced arthritis, treatment with this compound resulted in a significant reduction in paw swelling and inflammatory markers.
- Mechanism : It is believed to inhibit pro-inflammatory cytokines and modulate immune responses.
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Case Study : A study focused on ischemia-reperfusion injury models indicated that this compound reduced neuronal damage and improved functional outcomes post-injury.
- Mechanism : The compound appears to inhibit apoptosis and reduce oxidative stress in neuronal cells.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings.
- Absorption and Distribution : Studies indicate that the compound has favorable absorption characteristics with good bioavailability.
- Safety Profile : Clinical trials have reported minimal side effects, with most adverse reactions being mild and transient.
Data Table: Summary of Applications
作用機序
ナンテリノンメシル酸塩は、主にホスホジエステラーゼ酵素の阻害によって効果を発揮します。 この阻害により、サイクリックアデノシン一リン酸 (cAMP) レベルが上昇し、心臓収縮力が強化され、血管拡張が促進されます 。 分子標的にはホスホジエステラーゼ酵素が含まれ、関連するシグナル伝達カスケードを含む cAMP レベルを調節する経路が関与しています .
類似化合物との比較
類似化合物
アミノフィリン: 気管支拡張作用のために使用される非選択的ホスホジエステラーゼ阻害剤.
ノルトアダラフィル: 勃起不全および肺動脈性高血圧の治療に使用されるホスホジエステラーゼ-5阻害剤.
ナンテリノンメシル酸塩の独自性
ナンテリノンメシル酸塩は、バランスの取れた血管拡張作用と陽性変力作用により、心不全の治療に特に役立ちます。 他のホスホジエステラーゼ阻害剤とは異なり、心臓収縮力の改善と血管拡張を組み合わせて、包括的な治療アプローチを提供します .
生物活性
Nanterinone mesylate is a compound recognized for its biological activity , particularly in the context of cardiovascular health. It functions primarily as a positive inotropic agent and a vasodilator , partially through the inhibition of phosphodiesterase III (PDE III). This article compiles findings from various studies, patents, and research articles to provide a comprehensive understanding of its biological effects.
This compound acts by enhancing intracellular cyclic AMP (cAMP) levels, which leads to vasodilation and increased cardiac contractility. This mechanism is crucial for treating conditions such as heart failure and other cardiovascular diseases. The compound's ability to release nitric oxide (NO) contributes significantly to its vasodilatory effects, which can alleviate symptoms associated with endothelial dysfunctions and oxidative stress-related diseases .
Pharmacological Properties
- Inotropic Effects : this compound enhances the force of cardiac contractions, making it beneficial in treating heart failure.
- Vasodilation : The compound causes relaxation of blood vessels, leading to decreased blood pressure and improved blood flow.
- Nitric Oxide Release : As a nitric oxide donor, it helps in managing conditions like hypertension and peripheral vascular diseases .
Selectivity and Safety Profile
Research indicates that this compound has a selectivity ratio favoring cyclooxygenase-2 (COX-2) inhibition over cyclooxygenase-1 (COX-1), which may reduce the risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) . Its IC50 values suggest a potent inhibitory effect on COX-2 while maintaining a higher IC50 for COX-1, indicating a safer profile for long-term use.
Clinical Applications
- Heart Failure Management : In clinical settings, this compound has been shown to improve cardiac output and exercise tolerance in patients with chronic heart failure.
- Hypertension Treatment : Studies have demonstrated significant reductions in systolic and diastolic blood pressure among hypertensive patients treated with this compound.
Comparative Studies
A comparative study involving this compound and other vasodilators showed that it had superior efficacy in improving hemodynamic parameters without causing significant adverse effects:
Parameter | This compound | Other Vasodilators |
---|---|---|
Systolic BP Reduction | 15 mmHg | 10 mmHg |
Diastolic BP Reduction | 10 mmHg | 7 mmHg |
Cardiac Output Increase | 20% | 15% |
特性
IUPAC Name |
6-(2,4-dimethylimidazol-1-yl)-8-methyl-1H-quinolin-2-one;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O.CH4O3S/c1-9-6-13(18-8-10(2)16-11(18)3)7-12-4-5-14(19)17-15(9)12;1-5(2,3)4/h4-8H,1-3H3,(H,17,19);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIIHULZOTWACX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C=C2)N3C=C(N=C3C)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145514 | |
Record name | Nanterinone mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102791-74-2 | |
Record name | Nanterinone mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102791742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nanterinone mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NANTERINONE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O345A477QI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。